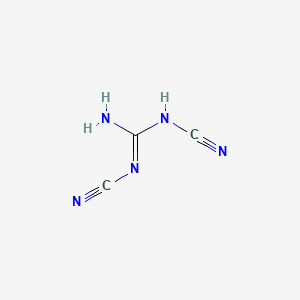

1,3-Dicyanoguanidine

Description

Structure

3D Structure

Properties

CAS No. |

2133-83-7 |

|---|---|

Molecular Formula |

C3H3N5 |

Molecular Weight |

109.09 g/mol |

IUPAC Name |

1,2-dicyanoguanidine |

InChI |

InChI=1S/C3H3N5/c4-1-7-3(6)8-2-5/h(H3,6,7,8) |

InChI Key |

CXCSZVYZVSDARW-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)NC(=NC#N)N |

Origin of Product |

United States |

Synthetic Methodologies for Cyanoguanidine Dicyandiamide and Its Derivatives

Classical and Established Synthetic Routes

One of the earliest methods for biguanide (B1667054) synthesis involved the reaction of cyanoguanidine with an ammoniacal solution of copper(II) sulfate (B86663) in a sealed tube at elevated temperatures. beilstein-journals.orgnih.govscientiaricerca.comnews-medical.net This copper-mediated approach was later adapted for the synthesis of various N¹-alkylbiguanides. beilstein-journals.orgnih.gov The general procedure involves refluxing primary amines with cyanoguanidine in an aqueous medium in the presence of a copper salt, such as copper(II) chloride. beilstein-journals.orgnih.gov A key feature of this method is the formation of distinctly colored copper-biguanide complexes, which precipitate from the reaction mixture. beilstein-journals.org The desired biguanide is then liberated from the complex, often by treatment with hydrogen sulfide. beilstein-journals.orgnih.gov

While this method has been instrumental in synthesizing a range of alkyl- and arylbiguanides, it is now less commonly used for aliphatic amines. beilstein-journals.orgnih.gov The yields are often moderate; for instance, the synthesis of N¹-butylbiguanide (buformin) as a hydrochloride salt proceeds with a 47% yield. beilstein-journals.orgnih.gov The reaction mechanism is thought to involve the formation of an amido-copper(I) intermediate that reacts with the amine. nih.gov Copper catalysts can activate amines for addition reactions by acting as an electrophile. nih.gov

Table 1: Examples of Copper Salt-Mediated Biguanide Synthesis

| Amine | Copper Salt | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ammonia | CuSO₄ | Sealed tube, 110 °C | Biguanide | Not specified | beilstein-journals.orgnih.govnews-medical.net |

| Primary Amines | CuCl₂ | Refluxing water | N¹-monoalkylbiguanides | Moderate | beilstein-journals.orgnih.gov |

| Butylamine (B146782) | CuCl₂ | Refluxing water, then H₂S | N¹-butylbiguanide HCl | 47% | beilstein-journals.orgnih.gov |

| 4-Chloroaniline / Hexamethylenediamine | CuSO₄·5H₂O | 40 °C, THF | Chlorhexidine precursor | Not specified | nih.gov |

The direct fusion of cyanoguanidine with amine hydrochlorides is one of the oldest synthetic routes to biguanides, first described in 1892. beilstein-journals.orgnih.govscientiaricerca.comnews-medical.net This solvent-free method involves heating a mixture of cyanoguanidine and an amine salt to high temperatures, typically between 135 °C and 200 °C. beilstein-journals.orgnih.gov For example, allylbiguanide was prepared in moderate yields by reacting equimolar amounts of the reagents at 135–165 °C for four hours. beilstein-journals.orgnih.gov

More recent studies have shown that higher temperatures (180–200 °C) and shorter reaction times (1 hour) can lead to good yields (69–84%) for cycloalkyl- and benzylbiguanides. beilstein-journals.orgnih.gov This method is particularly applicable to aliphatic amines but is not as widely used today. beilstein-journals.orgnih.gov The high temperatures required can be a limitation, potentially leading to side reactions or decomposition.

Table 2: Biguanide Synthesis via Direct Fusion

| Amine Hydrochloride | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| Ammonium (B1175870) chloride | 195 °C | Minutes | Not specified | scientiaricerca.comnews-medical.net |

| Allylamine hydrochloride | 135–165 °C | 4 h | Moderate | beilstein-journals.orgnih.gov |

| Cycloalkyl/Benzylamine hydrochlorides | 180–200 °C | 1 h | 69–84% | beilstein-journals.orgnih.gov |

Heating cyanoguanidine and amine hydrochlorides in a polar solvent, typically an alcohol like ethanol (B145695), is another established method dating back to 1888. beilstein-journals.orgnih.gov The reaction is driven by proton exchange at high temperatures, which activates the cyanoguanidine by protonating the cyano group, making it more susceptible to nucleophilic attack by the free amine. beilstein-journals.orgnih.govscholaris.cacdnsciencepub.com The initial example involved reacting cyanoguanidine with ammonium chloride in boiling ethanol. beilstein-journals.orgnih.gov To achieve higher temperatures and better yields, high-pressure autoclave conditions were sometimes employed. beilstein-journals.orgnih.gov

This method remains a valid and frequently used protocol for accessing N¹-aryl- and alkylbiguanides, especially due to its operational simplicity. nih.gov For instance, reacting 1,3-diaminobenzene with two equivalents of cyanoguanidine in aqueous hydrochloric acid at low pH produced the corresponding bisbiguanide in moderate yield. nih.gov Similarly, the synthesis of 1-phenylbiguanide hydrochloride in refluxing aqueous HCl (1 M) for 12 hours resulted in an 84% yield. scholaris.cacdnsciencepub.com

Table 3: Solvent-Mediated Biguanide Synthesis

| Amine Hydrochloride | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ammonium chloride | Ethanol | Boiling | Not specified | beilstein-journals.orgnih.gov |

| Dimethylamine hydrochloride | Isopropyl alcohol | Reflux | Not specified | scientiaricerca.com |

| 1,3-Diaminobenzene | Aqueous HCl | High temperature | Moderate | nih.gov |

| Aniline (B41778) hydrochloride | Aqueous HCl (1 M) | Reflux, 12 h | 84% | scholaris.cacdnsciencepub.com |

| 1,3-Phenylenebis-amine dihydrochloride | Aqueous HCl (1 M) | Reflux, 12 h | 51% | scholaris.cacdnsciencepub.com |

Advanced and Mechanistic Approaches to Cyanoguanidine (Dicyandiamide) Synthesis

To overcome the often harsh conditions of classical methods, Lewis acid catalysis has been explored to enhance the reactivity of cyanoguanidine. scholaris.cacdnsciencepub.comumich.edu Strong Lewis acids such as iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) have been found to increase both the rate and yield of biguanide formation. nih.govumich.edu This approach involves the reaction of amines with cyanoguanidine under mild conditions. For example, in the presence of FeCl₃, butylamine reacts with cyanoguanidine at room temperature to give butylbiguanide. umich.edu

Suyama and coworkers reported that using a stoichiometric amount of FeCl₃ led to moderate to excellent yields (55–99%) for the synthesis of various substituted biguanides. scholaris.cacdnsciencepub.com However, this method was primarily effective for alkyl and aryl groups, as other functional groups like alcohols or ethers could potentially coordinate with the iron catalyst, inhibiting the desired reaction. scholaris.cacdnsciencepub.com In some specialized syntheses, such as that of certain quinazoline (B50416) derivatives, boron trifluoride etherate has been used as a Lewis acid to promote cyclization of a cyanoguanidine intermediate under milder conditions than high-temperature fusion. researchgate.net

Table 4: Lewis Acid-Catalyzed Biguanide Synthesis

| Amine | Lewis Acid | Conditions | Yield | Reference |

|---|---|---|---|---|

| Butylamine | FeCl₃ | 20 °C | Not specified | umich.edu |

| Various alkyl/aryl amines | FeCl₃ (stoichiometric) | Room Temperature | 55–99% | nih.govscholaris.cacdnsciencepub.com |

| Phenylcyanoguanidine + Aniline | FeCl₃ or ZnCl₂ | Room Temperature | Excellent | nih.gov |

| 5-Aminoindole (intermediate) | BF₃·OEt₂ | 60 °C | Comfortable yields | researchgate.net |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and the preparation of biguanides is no exception. beilstein-journals.orgnih.govdovepress.com This technique significantly reduces reaction times from hours to minutes while often providing clean conversions and good to excellent yields. beilstein-journals.org

Typically, the reaction involves heating cyanoguanidine with an amine hydrochloride in a polar aprotic solvent under microwave irradiation. beilstein-journals.org Chen and colleagues first demonstrated a significant acceleration in the reaction between cyanoguanidine and substituted aniline hydrochlorides, completing the reaction within 15 minutes with yields of 86–89%. beilstein-journals.orgnih.gov Mayer et al. developed a versatile microwave-assisted method using trimethylsilyl (B98337) chloride (TMSCl) as an activating agent in acetonitrile (B52724). scholaris.cacdnsciencepub.com This approach proved tolerant of a wide range of functional groups and provided yields up to 97%. beilstein-journals.orgnih.govscholaris.cacdnsciencepub.com The protocol generally involves irradiating a mixture of the amine, dicyandiamide (B1669379), and TMSCl at 130-150 °C for 10-15 minutes. dovepress.com

Table 5: Microwave-Assisted Biguanide Synthesis

| Amine/Amine Salt | Activating Agent/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Substituted aniline hydrochlorides | HCl (catalytic) / Polar aprotic solvent | <15 min | 86–89% | beilstein-journals.orgnih.gov |

| Aryl- and alkylamines | TMSCl / Dry CH₃CN | 150 °C, MW | Up to 97% | beilstein-journals.orgnih.govscholaris.cacdnsciencepub.com |

| Pyrazole-containing amines | TMSCl / Dry CH₃CN | 140 °C, 15 min, 200–400 W | Not specified | beilstein-journals.orgnih.gov |

| Piperazine + N-aryl-N'-cyanoguanidines | Methanol (B129727) | 120 °C, MW | Low to moderate | beilstein-journals.orgnih.gov |

Synthesis of Substituted Cyanoguanidines from Dicyanamide (B8802431) Ionic Salts

The use of dicyanamide ionic salts, particularly sodium dicyanamide, is a foundational method for the synthesis of substituted cyanoguanidines. These intermediates are crucial in the subsequent preparation of unsymmetrical N¹,N⁵-disubstituted biguanides. The general approach involves the reaction of an amine with sodium dicyanamide.

The process typically begins by heating a mixture of sodium dicyanamide with an amine hydrochloride in a solvent like butanol, or with a free amine in an acidic aqueous medium. beilstein-journals.orgnih.gov For instance, N-aryl-N'-cyanoguanidines can be prepared by refluxing the corresponding substituted amine and sodium dicyanamide in hydrochloric acid. psu.edu The reaction conditions, such as temperature and duration, can be adjusted to optimize the yield and purity of the resulting substituted cyanoguanidine. psu.edugoogle.com

A common procedure involves reacting sodium dicyanamide with an amine hydrochloride in a suitable solvent at temperatures ranging from 75°C to 130°C. google.com For example, phenethylamine (B48288) hydrochloride reacts with sodium dicyanamide at 100°C for 6.5 hours to yield 1-phenethyl-3-cyanoguanidine. google.com Similarly, reacting various amine hydrochlorides with sodium dicyanamide in refluxing butanol is a conventional method to produce the required cyanoguanidine derivatives for further reactions, such as the synthesis of bisbiguanides. google.com

The reaction of commercially available aromatic amines with sodium dicyandiamide at 80°C is a key step in producing aryldicyanoamides, which are precursors for fluorine-containing proguanil (B194036) derivatives. nih.gov Aliphatic amines also react with sodium dicyanamide, though often under harsher conditions with higher temperatures and longer reaction times, to yield polyalkylene-biguanides. beilstein-journals.orgbeilstein-journals.org

The following table summarizes representative examples of this synthetic method.

| Starting Amine | Reaction Conditions | Product | Yield (%) | Reference |

| Aniline | Reflux in 0.5 M HCl, 1-18 h | N-phenyl-N'-cyanoguanidine | - | psu.edu |

| 4-Nitroaniline | Reflux in 1.0 M HCl-acetone (2:3), up to 76 h | N-(4-nitrophenyl)-N'-cyanoguanidine | - | psu.edu |

| Benzylamine | 10°C then 100°C, 5 h, water added | N-Benzyl-dicyandiamide | 89.0 | google.com |

| Phenethylamine | 100°C, 6.5 h | 1-Phenethyl-3-cyanoguanidine | 74.1 | google.com |

| Neopentylamine HCl | Reflux in n-butanol, 4 h | Neopentylcyanoguanidine | - | google.com |

| Diamine dihydrochlorides | Reflux in butanol | Polyalkylene-biguanides | 36-54 | beilstein-journals.orgbeilstein-journals.org |

Ring-Opening Reactions for Cyanoguanidine-Related Structures

The synthesis of cyanoguanidine-related structures can also be achieved through the ring-opening of certain heterocyclic compounds. This approach offers an alternative pathway to access biguanide and other guanidine-containing molecules.

One notable example involves the ring-opening of 1,3-diaryl-2,4-bis(arylimino)-1,3-diazetidines, which are cyclodimers of N,N'-diarylcarbodiimides. nih.gov The addition of amines to these diazetidine rings leads to their opening and the subsequent formation of N¹,N²,N³,N⁴,N⁵-pentasubstituted biguanides. nih.gov

Another instance of a ring-opening reaction leading to biguanide formation was observed during the synthesis of 1,2,4-thiadiazol-3,5-diamines. beilstein-journals.org In this case, the formation of a biguanide byproduct occurred in significant amounts due to a second aniline substitution at the 5-position of the thiadiazole ring, causing it to open. beilstein-journals.org

Furthermore, the reaction of 3-substituted chromones with cyanoguanidine can lead to ring conversion, producing chromeno[4,3-d]pyrimidines. researchgate.nettandfonline.com This process involves a nucleophilic attack by cyanoguanidine at the C-2 position of the chromone, leading to the opening of the γ-pyrone ring, followed by recyclization to form the fused pyrimidine (B1678525) system. researchgate.net The reaction of 6-methylchromone-3-carbonitrile with cyanoguanidine is a specific example that results in this type of ring transformation. researchgate.net The reaction between guanidine (B92328) or cyanoguanidine and 3-formylchromone in boiling DMF containing triethylamine (B128534) also yields pyrimidine derivatives through a C2/C4 cyclization pathway. tandfonline.com

Synthesis of N-Cyanoguanidyl Derivatives via Acid Chlorides and Isothiocyanates

N-cyanoguanidyl derivatives can be effectively synthesized by reacting cyanoguanidine with acid chlorides or isothiocyanates. researchgate.netgrowingscience.comresearchgate.net These reactions typically involve the acylation or thioacylation of one of the nitrogen atoms of the cyanoguanidine core.

The general procedure for synthesis with acid chlorides involves refluxing a mixture of cyanoguanidine and the appropriate acid chloride in a solvent such as acetone (B3395972), often with a few drops of a base like pyridine (B92270) to act as a catalyst and acid scavenger. researchgate.netgrowingscience.com This method has been used to prepare a variety of N-(N-cyanocarbamimidoyl)aryl-2-carboxamides. researchgate.netresearchgate.net The reaction mixture is typically refluxed for 2-3 hours, after which the product is isolated by evaporation of the solvent, followed by washing and recrystallization. researchgate.netgrowingscience.com

Similarly, the reaction of cyanoguanidine with isothiocyanates yields N-[(N-cyanocarbamimidoyl)carbamothioyl]benzamides. researchgate.netgrowingscience.comresearchgate.net The process is analogous to the one with acid chlorides, involving refluxing the reactants in acetone with pyridine. growingscience.com This synthetic route has been employed to create compounds with potential insecticidal properties, analogous to neonicotinoids. researchgate.netgrowingscience.com

The table below provides examples of derivatives synthesized using these methods.

| Reagent | Reaction Conditions | Product | Reference |

| Chromene-3-oyl chloride | Reflux in acetone with pyridine, 2-3 h | N-(N-cyanocarbamimidoyl)-2-oxo-2H-chromene-3-carboxamide | researchgate.netgrowingscience.com |

| Phthaloyl dichloride | Reflux in acetone with pyridine, 2-3 h | N,N'-bis(N-cyanocarbamimidoyl)benzene-1,2-dicarboxamide | researchgate.net |

| Furyl chloride | Reflux in acetone with pyridine, 2-3 h | N-(N-cyanocarbamimidoyl)furan-2-carboxamide | researchgate.netgrowingscience.com |

| 3-Phenylprop-2-enoyl chloride | Reflux in acetone with pyridine, 2-3 h | N-(N-cyanocarbamimidoyl)-3-phenylprop-2-enamide | researchgate.netgrowingscience.com |

| 3,4,5-Trihydroxybenzoyl chloride | Reflux in acetone with pyridine, 2-3 h | N-(N-cyanocarbamimidoyl)-3,4,5-trihydroxybenzamide | researchgate.netgrowingscience.com |

| Benzoyl isothiocyanate | Reflux in acetone with pyridine, 2 h | N-[(N-cyanocarbamimidoyl)carbamothioyl]benzamide | growingscience.com |

| 4-Chlorobenzoylisothiocyanate | Reflux in acetone with pyridine, 2 h | 4-Chloro-N-[(N-cyanocarbamimidoyl)carbamothioyl]benzamide | growingscience.comresearchgate.net |

One-Pot Synthetic Strategies for Cyanoguanidine Compounds

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex cyanoguanidine-containing heterocycles. irispublishers.comresearchgate.net These strategies involve combining three or more reactants in a single reaction vessel, avoiding the need to isolate intermediate products.

A notable one-pot method is the synthesis of 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines. researchgate.net This can be achieved through a three-component reaction of cyanoguanidine, an aromatic aldehyde, and malononitrile (B47326), using a catalyst like sodium methoxide (B1231860). researchgate.net Another approach involves the reaction of cyanoguanidine with α,β-unsaturated ketones in the presence of alcoholic sodium hydroxide (B78521). researchgate.net

Microwave irradiation has been successfully employed to accelerate these syntheses. For example, a one-pot synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines under microwave irradiation has been developed. researchgate.netfigshare.com This method involves an initial three-component condensation of cyanoguanidine, an aromatic aldehyde, and an arylamine in the presence of hydrochloric acid. The resulting dihydrotriazine intermediate is then treated with a base, without isolation, to induce a Dimroth rearrangement and subsequent dehydrogenative aromatization to yield the final product. researchgate.netfigshare.com A similar microwave-assisted, one-pot, three-component reaction of cyanoguanidine, aromatic aldehydes, and cyclic amines has been used to synthesize 4-aryl-6-cycloamino-1,3,5-triazin-2-amines. scilit.com

Furthermore, a one-pot, four-component reaction of cyanoguanidine, aromatic aldehydes, and malononitrile (in a 1:1:2 molar ratio) catalyzed by sodium methoxide has been used to prepare 5,7-diamino-4-aryl-6-cyano-2-cyanoimino-3,4-dihydro-1H-pyrido[2,3-d]pyrimidines. tandfonline.com

These one-pot strategies offer significant advantages, including reduced reaction times, simpler work-up procedures, and the ability to generate diverse libraries of compounds efficiently. researchgate.netfigshare.comresearchgate.net

Preparation of Bisbiguanide and Heterocyclic Cyanoguanidine Derivatives

The synthesis of bisbiguanides and other heterocyclic compounds derived from cyanoguanidine is of significant interest due to their wide range of applications.

Bisbiguanide Derivatives: Bisbiguanides are typically synthesized by reacting two equivalents of cyanoguanidine with a diamine. beilstein-journals.orgnih.gov For example, the addition of 1,3-diaminobenzene to two equivalents of cyanoguanidine in aqueous hydrochloric acid produces the corresponding bisbiguanide in moderate yield. beilstein-journals.orgnih.gov Another route involves the reaction of a diamine dihydrochloride, such as 1,16-hexadecanediamine dihydrochloride, with a substituted cyanoguanidine like 1-methyl-3-cyanoguanidine by heating them together in a melt at around 140°C. google.com

The synthesis of unsymmetrical bisbiguanides often involves a stepwise approach starting from sodium dicyanamide. beilstein-journals.orgnih.gov An aromatic amine is first reacted with sodium dicyanamide to form an aryldicyandiamide intermediate. beilstein-journals.orgnih.gov This intermediate is then reacted with an alkylamine or cycloalkylamine, often in the presence of a copper salt, to form the final unsymmetrical biguanide. beilstein-journals.orgnih.gov

Heterocyclic Cyanoguanidine Derivatives: Cyanoguanidine is a versatile reagent for constructing a variety of nitrogen-containing heterocycles. The reaction often proceeds through the addition of a nucleophile to cyanoguanidine, followed by cyclization.

Triazoles and Benzazoles: Heterocyclic nitrogen atoms, such as those in 1,2,4-triazole (B32235) derivatives, can react with cyanoguanidine upon refluxing in ethanol to yield the corresponding biguanide products. beilstein-journals.orgnih.govbeilstein-journals.org

Quinazolines and Benzimidazoles: The reaction of ortho-substituted anilines with cyanoguanidine can lead to cyclization, forming guanidino-heterocycles. beilstein-journals.orgnih.gov For instance, the addition of 2-cyanoaniline to cyanoguanidine can produce 2,4-diaminoquinazolines. beilstein-journals.orgnih.govbeilstein-journals.org Similarly, reacting 2-aminophenols with cyanoguanidine is a method for synthesizing 2-aminobenzoxazoles and 2-guanidinobenzoxazoles. researchgate.net

Pyrimidines: As mentioned previously, cyanoguanidine reacts with various precursors like α,β-unsaturated ketones or 3-substituted chromones to form pyrimidine rings. researchgate.nettandfonline.comresearchgate.net One-pot multicomponent reactions are also a major route to polyfunctionalized pyrimidines and fused pyrimidine systems like pyrido[2,3-d]pyrimidines. researchgate.nettandfonline.com

The following table summarizes the synthesis of some heterocyclic derivatives.

| Starting Material(s) | Reagent | Product Type | Reference |

| 1,3-Diaminobenzene | Cyanoguanidine | Bisbiguanide | beilstein-journals.orgnih.gov |

| 1,16-Hexadecanediamine dihydrochloride | 1-Methyl-3-cyanoguanidine | Bis(methylbiguanide) | google.com |

| 1,2,4-Triazole derivatives | Cyanoguanidine | N¹-(1,2,4-triazolyl)biguanides | beilstein-journals.orgnih.govbeilstein-journals.org |

| o-Substituted anilines | Cyanoguanidine | Guanidino-heterocycles (e.g., 2-guanidinobenzazoles) | beilstein-journals.orgbeilstein-journals.org |

| 3-Formylchromone | Cyanoguanidine | Pyrimidine derivative | tandfonline.com |

| Aromatic aldehydes, Malononitrile | Cyanoguanidine | Pyrido[2,3-d]pyrimidines | tandfonline.com |

Reactivity and Reaction Mechanisms of Cyanoguanidine Dicyandiamide

Fundamental Reactivity Patterns of the Cyanoguanidine Moiety

1,3-Dicyanoguanidine, commonly known as cyanoguanidine or dicyandiamide (B1669379), is a highly versatile and reactive molecule derived from the dimerization of cyanamide (B42294). sciencemadness.orgwikipedia.org Its chemical behavior is governed by the interplay of its two key functional groups: the electron-withdrawing cyano (-C≡N) group and the electron-donating guanidine (B92328) moiety. This unique electronic structure imparts both nucleophilic and electrophilic characteristics to the molecule, allowing it to participate in a wide array of chemical transformations.

The molecule exists in two primary tautomeric forms, which differ in the protonation and bonding of the nitrogen atom attached to the nitrile group. sciencemadness.orgwikipedia.org Furthermore, a zwitterionic form can exist through a formal intramolecular acid-base reaction among the nitrogen atoms. wikipedia.org This tautomerism plays a crucial role in its reactivity, particularly in how it engages with other reactants. The guanidine portion of the molecule is basic and can be readily protonated, which significantly influences the reactivity of the adjacent cyano group. nih.govnih.gov

Nucleophilic and Electrophilic Reactions Involving Cyanoguanidine

The dual nature of cyanoguanidine allows it to react with both electrophiles and nucleophiles. The nitrogen atoms of the guanidine group possess lone pairs of electrons, making them nucleophilic centers. Conversely, the carbon atom of the cyano group is electrophilic and susceptible to nucleophilic attack, a reactivity pattern that is central to many of its synthetic applications. beilstein-journals.orgnih.gov Under strongly acidic conditions, the molecule can also serve as a precursor to a superelectrophilic species, enabling reactions with weak nucleophiles like arenes. nih.gov

One of the most significant reactions of cyanoguanidine is the nucleophilic addition of amines to the cyano group, which provides a classical and widely used route to substituted biguanides. nih.govbeilstein-journals.org This transformation is versatile, with several methods developed since the late 19th century that are still in use today. nih.govbeilstein-journals.org

Key methods for the synthesis of biguanides from cyanoguanidine include:

Reaction with Amines in the Presence of Copper Salts: This method involves heating primary amines with cyanoguanidine in water in the presence of copper(II) salts, such as CuCl₂, to form a pink copper complex, from which the biguanide (B1667054) is released. nih.govbeilstein-journals.org

Direct Fusion with Amine Hydrochlorides: This solvent-free approach involves heating a mixture of cyanoguanidine and an amine hydrochloride salt at high temperatures (135–200 °C). nih.govbeilstein-journals.org

Heating in a Solvent: Reacting cyanoguanidine with an amine hydrochloride in a polar solvent like ethanol (B145695) is another established method. nih.gov Proton exchange at high temperatures is thought to activate the cyanoguanidine via protonation, facilitating the attack by the free amine. nih.gov

The reaction is not limited to simple amines; heterocyclic amines such as 1,2,4-triazole (B32235) derivatives can also add to cyanoguanidine to yield N¹-(1,2,4-triazolyl)biguanides. nih.govbeilstein-journals.org Besides amines, other nucleophiles like hydroxylamine (B1172632) can add to the cyano group, leading to cyclization and the formation of heterocyclic systems such as beilstein-journals.orgresearchgate.netrsc.orgoxadiazole-3,5-diamine. beilstein-journals.org

| Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Primary Amines (e.g., Butylamine) | Refluxing water, CuCl₂ | N¹-Alkylbiguanide (e.g., Buformin) | beilstein-journals.org |

| Amine Hydrochlorides (e.g., Allylamine HCl) | Direct fusion, 135–165 °C | N¹-Alkylbiguanide (e.g., Allylbiguanide) | beilstein-journals.org |

| Anilines | Aqueous solution, high temperature | N¹-Arylbiguanide | nih.govbeilstein-journals.org |

| 1,2,4-Triazole derivatives | Refluxing ethanol | N¹-(1,2,4-triazolyl)biguanide | nih.govbeilstein-journals.org |

| Hydroxylamine Hydrochloride | Ethanol, room temperature | beilstein-journals.orgresearchgate.netrsc.orgOxadiazole-3,5-diamine | beilstein-journals.org |

In an example of electrophilic behavior, cyanoguanidine can act as a carboxamidation reagent for arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (CF₃SO₃H). This reaction proceeds via a superelectrophilic diprotonated intermediate that is attacked by the arene nucleophile, demonstrating a Friedel-Crafts-type reactivity pattern. nih.gov

Cyanoguanidine is a cornerstone building block in heterocyclic chemistry, particularly for the synthesis of nitrogen-containing ring systems. Its ability to react with compounds possessing multiple functional groups leads to the formation of stable heterocyclic structures through addition and condensation sequences.

1,3,5-Triazines: A prominent application of cyanoguanidine is in the synthesis of 2,4-diamino-1,3,5-triazines (guanamines). researchgate.netchemicalbook.com This is typically achieved by the base-catalyzed condensation reaction of cyanoguanidine with nitriles. wikipedia.orgchempedia.info The reaction can be efficiently carried out under microwave irradiation, which significantly reduces reaction times and the need for solvents. researchgate.net For instance, the reaction of dicyandiamide with benzonitrile (B105546) yields benzoguanamine. chemicalbook.com The mechanism is proposed to proceed via an imino ether anion. chempedia.info

Pyrimidines: Cyanoguanidine can be used to construct pyrimidine (B1678525) rings. For example, N-tosyl substituted N-cyanoguanidines react with oxoesters at room temperature to form 2-cyanimino-4-hydroxyhexahydropyrimidine derivatives. researchgate.net These intermediates can then be dehydrated in the presence of acid to yield 2-cyanimino-1,2,3,4-tetrahydropyrimidines. researchgate.net

Other Heterocycles: The reaction of cyanoguanidine with bifunctional reagents often leads to cyclization.

Reaction with ortho-substituted anilines, such as anthranilic acid, results in cyclization to form guanidino-heterocycles like 2-guanidinobenzoxazole. beilstein-journals.org

Condensation with 1,2-diaminoethane can lead to the formation of an imidazolinyl ring system through addition to the nitrile group followed by cyclization. nih.gov Similarly, reaction with 1,3-diaminopropane (B46017) can yield a tetrahydropyrimidine (B8763341) ring. nih.gov

The reaction of benzil (B1666583) with cyanoguanidine is used to synthesize 2-(cyanoimino)-5,5-diphenyl-4-imidazolidinone. researchgate.net

| Reactant | Reaction Conditions | Heterocyclic Product | Reference |

|---|---|---|---|

| Nitriles (e.g., Benzonitrile) | Base-catalyzed, microwave irradiation | 2,4-Diamino-1,3,5-triazine (Guanamine) | researchgate.netchemicalbook.comchempedia.info |

| N-Tosyl N-cyanoguanidines + Oxoesters | Room temperature, followed by acid | 2-Cyanimino-1,2,3,4-tetrahydropyrimidine | researchgate.net |

| ortho-Substituted Anilines | Condensation | Guanidino-heterocycles (e.g., 2-Guanidinobenzoxazole) | beilstein-journals.org |

| 1,2-Diaminoethane | Metal-promoted | Imidazoline derivatives | nih.gov |

| Benzil | - | Imidazolidinone derivative | researchgate.net |

Mechanistic Investigations of Key Transformations

Understanding the reaction pathways of cyanoguanidine is essential for optimizing existing synthetic methods and developing new ones. A combination of experimental studies and theoretical calculations has provided significant insights into its reaction mechanisms.

Mechanistic studies on the formation of 1,3,5-triazines from biguanide intermediates (derived from cyanoguanidine) have proposed two plausible pathways for the final cyclization step. One path involves a direct intramolecular addition-elimination, while the second involves a tautomeric exchange followed by elimination from a cyclic aminal intermediate. nih.gov

In the context of electrophilic aromatic substitution, theoretical calculations have been crucial in elucidating the nature of the reactive species. nih.gov It was found that in a superacid medium, cyanoguanidine becomes diprotonated. Calculations indicated that the most stable diprotonated species involves protonation at one of the guanidine nitrogen atoms and the cyano nitrogen atom. This diprotonated cation is a "superelectrophile" that is reactive enough to engage with arenes in a Friedel-Crafts-type reaction. nih.gov The initial protonation is thought to occur on the guanidine group, forming a stable guanidinium (B1211019) cation, which is significantly more stable than the cyano-protonated species. nih.gov

The nitrosation of N,N′-Dimethyl-N″-cyanoguanidine has been studied kinetically, revealing a reversible reaction with a mechanism similar to that observed for the nitrosation of amides and ureas. rsc.org Furthermore, the transformation of ionic salts of the dicyanamide (B8802431) anion with azolium salts into molecular cyano-guanidine products has prompted theoretical studies to better understand the reaction mechanism, which had been previously proposed but not confirmed. researchgate.net

Protonation is a key step in activating cyanoguanidine for many of its reactions. In the synthesis of biguanides from amines and cyanoguanidine, acidic conditions are often required to protonate the nitrile group, which activates the carbon for nucleophilic attack by the amine. scholaris.ca X-ray crystallographic and modeling studies on the related biguanide structure show that the first protonation occurs on a terminal nitrogen atom, which weakens intramolecular hydrogen bonding. nih.gov

Tautomerism is intrinsically linked to protonation and reactivity. The existence of different tautomers allows the molecule to adapt its electronic structure to the reaction conditions. wikipedia.org For instance, the zwitterionic tautomer is proposed as a key intermediate in the formation of the dicyanamide anion. wikipedia.org In reactions leading to triazines, tautomeric exchange is a key step in one of the proposed cyclization mechanisms. nih.gov The specific tautomer present under reaction conditions can dictate the site of nucleophilic or electrophilic attack, thereby controlling the reaction outcome.

Hydrogen Transfer Processes in Cyanoguanidine Formation

Hydrogen transfer is a fundamental process in the formation of cyanoguanidine (dicyandiamide), influencing reaction pathways and energetics. Computational studies, specifically Density Functional Theory (DFT), have elucidated the role of proton transfer in the synthesis of dicyandiamide from calcium cyanamide. These studies show that water molecules can facilitate the process by acting as proton relays. mdpi.com

This catalytic effect is attributed to the ability of water to form hydrogen bonds with both the proton donor and acceptor sites, creating a low-energy pathway for the proton to travel. This type of process, where a molecule facilitates proton transfer between two other molecules, is a common mechanism in both chemical and biological systems.

Intramolecular Rearrangements and Cyclocondensations

Cyanoguanidine is a versatile precursor in the synthesis of various heterocyclic compounds, undergoing several important intramolecular rearrangements and cyclocondensation reactions. The most notable of these is its thermal conversion to melamine (B1676169). wikipedia.orgamazonaws.com

Historically, melamine was produced by heating dicyandiamide under pressure above its melting temperature. wikipedia.orgamazonaws.com The mechanism of this transformation involves a complex series of reactions. One proposed pathway suggests that dicyandiamide first dissociates into cyanamide (CH₂N₂). nii.ac.jp Three molecules of the highly reactive cyanamide intermediate then trimerize to form the stable 1,3,5-triazine (B166579) ring structure of melamine. nii.ac.jpnih.gov In the presence of ammonia, dicyandiamide can also form guanidine as an intermediate, which then leads to melamine formation. nii.ac.jp Under certain high-energy conditions, such as hypergolic ignition, this polymerization can proceed to form not only melamine but also its condensed oligomers, melam and melem. nih.gov

Beyond its conversion to melamine, cyanoguanidine serves as a key building block in various cyclocondensation reactions. These reactions leverage the reactivity of its nitrile and guanidine functionalities to construct diverse heterocyclic systems. For example, cyanoguanidine undergoes cyclocondensation with anthranilic acid under acidic conditions to yield 2-guanidinoquinazolinones. beilstein-journals.org Similarly, its reaction with 2-mercaptobenzoic acid in refluxing water produces benzothiazinones. beilstein-journals.org

These reactions highlight the utility of cyanoguanidine as a C-N-N synthon for constructing nitrogen-containing heterocycles. The specific outcome of the reaction is often dependent on the reaction partner and the conditions employed, allowing for the synthesis of a range of valuable compounds.

Table of Reaction Data

| Reaction Type | Reactants | Key Conditions | Products | Ref. |

| Thermal Conversion | Dicyandiamide | Heating under pressure | Melamine | wikipedia.org, amazonaws.com |

| Cyclocondensation | Dicyandiamide, Anthranilic acid | Sulfuric acid | 2-Guanidinoquinazolinones | beilstein-journals.org |

| Cyclocondensation | Dicyandiamide, 2-Mercaptobenzoic acid | Refluxing water | Benzothiazinones | beilstein-journals.org |

| Dimerization | Cyanamide | Base catalysis, water | Dicyandiamide | mdpi.com |

Applications of Cyanoguanidine Dicyandiamide in Diverse Chemical Syntheses

Precursor for Nitrogen-Containing Heterocycles

The reactivity of the cyano group and the guanidine (B92328) moiety in 1,3-dicyanoguanidine allows for its participation in various cyclization and condensation reactions, leading to the formation of stable heterocyclic ring systems. nih.govbeilstein-journals.org

Synthesis of Triazines (e.g., 1,3,5-Triazines, 2,4-Diamino-1,3,5-triazines)

1,3,5-Triazines, particularly their 2,4-diamino-substituted derivatives, are readily synthesized using cyanoguanidine. nih.govbeilstein-journals.orgrsc.org A common method involves the condensation of cyanoguanidine with nitriles. rsc.orgwikipedia.org This reaction can be efficiently carried out under microwave irradiation, which offers advantages such as shorter reaction times and reduced solvent usage, aligning with the principles of green chemistry. researchgate.netrsc.org

For instance, the reaction of cyanoguanidine with various substituted benzonitriles yields a range of 2,4-diamino-1,3,5-triazine derivatives. mdpi.com A one-pot, three-component condensation of cyanoguanidine, aromatic aldehydes, and arylamines under microwave irradiation has also been developed for the synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines. nih.govclockss.org This method proceeds through the formation of a dihydrotriazine intermediate, which then undergoes a base-initiated Dimroth rearrangement and subsequent dehydrogenative aromatization. nih.gov

The synthesis of 6-substituted-2,4-diamino-1,3,5-triazines can be achieved by reacting cyanoguanidine with alkyl-, aryl-, and heteroarylnitriles under microwave irradiation. chim.it A two-step synthesis has also been reported where biguanide (B1667054) intermediates are first prepared from cyanoguanidine and anilines under microwave irradiation, followed by cyclization with ester derivatives to form the 2,4-diamino-1,3,5-triazine products. ijpras.comijpras.com

| Reactants | Product | Conditions | Yield | Reference(s) |

| Cyanoguanidine, Nitriles | 2,4-Diamino-1,3,5-triazines | Microwave irradiation | Good | researchgate.netrsc.org |

| Cyanoguanidine, Aromatic Aldehydes, Arylamines | 6,N²-Diaryl-1,3,5-triazine-2,4-diamines | Microwave, HCl, Base | Not Specified | nih.gov |

| Cyanoguanidine, Substituted Benzonitriles | 2,4-Diamino-1,3,5-triazines | Not Specified | Not Specified | mdpi.com |

| Cyanoguanidine, Anilines (forms biguanide), Ester derivative | 6-Aryl-2,4-diamino-1,3,5-triazines | Microwave (step 1), NaOMe/NaOEt (step 2) | 16-86% | ijpras.comijpras.com |

Synthesis of Pyrimidines

Cyanoguanidine serves as a key building block for the synthesis of various pyrimidine (B1678525) derivatives. nih.govbeilstein-journals.org One straightforward approach involves the reaction of cyanoguanidine with α,β-unsaturated ketones (chalcones) in the presence of a base like sodium hydroxide (B78521). orientjchem.orgrasayanjournal.co.in This reaction leads to the formation of 2-cyanoimino-3,4-dihydro-1H-pyrimidines. orientjchem.orgrasayanjournal.co.in

The mechanism for this transformation can proceed through either a 1,4-addition (Michael addition) or a 1,2-addition of cyanoguanidine to the chalcone, followed by cyclization of the resulting intermediate. orientjchem.org Multicomponent reactions involving cyanoguanidine, aldehydes, and other reagents have also been employed to construct diverse pyrimidine scaffolds. sciensage.inforesearchgate.net For example, a one-pot reaction of indole-3-carbaldehyde, substituted acetophenones, and cyanoguanidine in a basic medium yields 2-cyanoamino-6-aryl-4-(indol-3-yl)-1,2-dihydro-1H-pyrimidines. sciensage.info

| Reactants | Product | Conditions | Yield | Reference(s) |

| Cyanoguanidine, Styryl-4-biphenylketones | 2-Cyanoimino-4-aryl-6-(1,1'-biphenyl-4-yl)-3,4-dihydro-1H-pyrimidines | NaOH, Ethanol (B145695), Reflux | Not Specified | orientjchem.org |

| Cyanoguanidine, 1-(5-Methyl-2-furyl)-3-aryl-prop-2-en-1-ones | 2-Cyanoimino-4-substituted phenyl-6-(5-methyl-2-furyl)-3,4-dihydro-1H-pyrimidines | NaOH, Ethanol, Reflux | Not Specified | rasayanjournal.co.in |

| Cyanoguanidine, Indole-3-carbaldehyde, Substituted acetophenones | 2-Cyanoamino-6-aryl-4-(indol-3-yl)-1,2-dihydro-1H-pyrimidines | Basic ethanolic medium | Moderate to Strong | sciensage.info |

| Cyanoguanidine, Malononitrile (B47326), Aromatic aldehydes | 4-Aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines | Sodium methoxide (B1231860) | Not Specified | researchgate.net |

Synthesis of Quinazolines (e.g., Benzo[f]quinazolines, 2,4-Diaminoquinazolines, 2-Guanidinoquinazolinones)

Cyanoguanidine is a valuable reagent for the construction of the quinazoline (B50416) ring system. nih.govbeilstein-journals.org The synthesis of 2,4-diaminoquinazolines can be achieved through the cyclocondensation of 2-aminobenzonitriles with cyanoguanidine under strongly acidic conditions. beilstein-journals.orgbeilstein-journals.org This method has been used to prepare folic acid analogs. beilstein-journals.org Another approach involves the condensation of 4-(arylmethyl)cyclohexanones with cyanoguanidine to form 2,4-diamino-5,6,7,8-tetrahydroquinazolines. acs.org

Furthermore, the reaction of anthranilic acid with cyanoguanidine under sulfuric acid catalysis leads to the formation of 2-guanidinoquinazolinones via a dehydration process. nih.govbeilstein-journals.org However, reaction conditions can influence the outcome, as performing this reaction in acetonitrile (B52724) in a microwave reactor can result in the formation of an N¹-arylbiguanide instead of the quinazolinone. nih.govbeilstein-journals.org The synthesis of 2-guanidino-quinazoline has also been reported from aniline (B41778), which is first converted to 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) and then reacted with dicyandiamide (B1669379). scielo.brresearchgate.net

| Reactants | Product | Conditions | Yield | Reference(s) |

| 2-Cyanoaniline, Cyanoguanidine | 2,4-Diaminoquinazolines | Strong acidic conditions | 75% | beilstein-journals.orgbeilstein-journals.org |

| Anthranilic acid, Cyanoguanidine | 2-Guanidinoquinazolinones | Sulfuric acid | Not Specified | nih.govbeilstein-journals.org |

| 4-(Arylmethyl)cyclohexanones, Cyanoguanidine | 2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines | Not Specified | Not Specified | acs.org |

| Aniline (via intermediate), Dicyandiamide | 2-Guanidino-quinazoline | Indium (III) chloride, Acetone (B3395972) | Not Specified | scielo.brresearchgate.net |

Formation of Boron Heterocycles

While the direct synthesis of boron heterocycles using cyanoguanidine is not extensively documented in the provided context, biguanides, which are derived from cyanoguanidine, are mentioned as precursors to boron heterocycles. nih.govbeilstein-journals.org The synthesis of these heterocycles often involves the condensation of a biguanide derivative with a suitable boron-containing reagent. For example, 1,3,2-benzodiazaboroles and naphtho[1,8-de] nih.govbeilstein-journals.orgCurrent time information in Bangalore, IN.diazaborinines can be synthesized through the solvent-free condensation of 1,2-diaminobenzene or 1,8-diaminonaphthalene (B57835) with arylboronic acids, a reaction that can be facilitated by microwave irradiation. aablocks.com

Synthesis of Imidazole (B134444) Derivatives and Cimetidine (B194882) Precursors

Cyanoguanidine and its derivatives are instrumental in the synthesis of certain imidazole-containing compounds, most notably precursors to the drug cimetidine. googleapis.comnih.gov Cimetidine contains an N-cyano-N'-methyl-N''-[2-[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine structure. The synthesis of cimetidine precursors often involves the reaction of an imidazole-containing intermediate with a cyanoguanidine derivative.

For example, 4-halomethyl-5-methylimidazole can be reacted with N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine to form a key intermediate. Another approach involves the reaction of O-ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiocarbonate hydrobromide with N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine. Furthermore, novel cyanoguanidine derivatives have been synthesized as direct precursors that can be efficiently converted to cimetidine. googleapis.com The synthesis of other imidazole derivatives can be achieved through multicomponent reactions, although the direct use of cyanoguanidine is less common than for other heterocycles. acs.orgresearchgate.net The reaction of benzil (B1666583) with cyanoguanidine can lead to the formation of 2-cyanoguanidinophenytoin, an imidazole-related hydantoin (B18101) derivative. nih.gov

| Reactants | Product | Role of Cyanoguanidine | Reference(s) |

| 4-Halomethyl-5-methylimidazole, N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine | Cimetidine precursor | Reactant is a cyanoguanidine derivative | |

| O-Ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiocarbonate hydrobromide, N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine | Cimetidine precursor | Reactant is a cyanoguanidine derivative | |

| Benzil, Cyanoguanidine | 2-Cyanoguanidinophenytoin | Direct reactant | nih.gov |

| 2-Aminophenol, Cyanoguanidine | 2-Benzoxazolylguanidine | Direct reactant, precursor to dihydroimidazoles | omicsonline.org |

Synthesis of Cyclic Guanidine Derivatives

Cyanoguanidine is a key starting material for the synthesis of various cyclic compounds containing a guanidine moiety. irispublishers.com These cyclic cyanoguanidines are of interest due to their potential biological activities. irispublishers.com The synthesis of these compounds often involves multicomponent reactions where the cyanoguanidine unit is incorporated into a heterocyclic framework. irispublishers.com

For example, 2-cyanoimino-3,4-dihydro-1H-pyrido[2,3-d]pyrimidines have been assembled using a three-component reaction involving 2-cyanoguanidine under solvent-free conditions. irispublishers.com The cyanoimine motif (=NCN) present in these cyclic structures is a key feature derived from the cyanoguanidine precursor. irispublishers.com

Other Heterocyclic Scaffolds

This compound, also known as dicyandiamide (DCDA), is a versatile reagent in the synthesis of various heterocyclic compounds beyond the more common examples. Its unique structure, featuring a nitrile group and a guanidine moiety, allows for a range of cyclization reactions. For instance, the reaction of Schiff bases with dicyandiamide provides a pathway to 4,6-diamino-1,2-dihydro-sym-triazines. acs.org

The addition of ortho-substituted anilines to cyanoguanidine can lead to cyclization through subsequent condensation, forming guanidino-heterocycles. nih.gov While not strictly biguanides, these "biguanide-like" structures are valuable building blocks in organic synthesis. nih.gov For example, the reaction of ortho-substituted anilines with cyanoguanidine in the presence of acid can yield 2-guanidinobenzoxazoles and other related 2-guanidinobenzazoles. nih.gov

Furthermore, the cyclocondensation of anthranilic acid with cyanoguanidine under acidic conditions results in the formation of 2-guanidino-quinazolinones. beilstein-journals.org Additionally, heterocyclic nitrogen atoms, such as those in 1,2,4-triazole (B32235) derivatives, can react with cyanoguanidine to produce the corresponding biguanide products, which have applications as energetic materials. nih.govbeilstein-journals.org These examples highlight the utility of this compound in constructing a diverse array of heterocyclic systems. acs.orgnih.govbeilstein-journals.org

Role as a Building Block for Complex Organic Molecules

This compound serves as a fundamental building block in the synthesis of more complex organic molecules. boronmolecular.comsigmaaldrich.com Its reactivity allows for its incorporation into larger molecular architectures, making it a valuable tool in medicinal chemistry, materials science, and agrochemicals. boronmolecular.comontosight.ai For example, 1-(4-Chlorophenyl)-3-cyanoguanidine, a derivative of dicyandiamide, is a key intermediate in the production of various organic chemicals. ontosight.ai

The guanidine group within dicyandiamide is a common feature in many biologically active molecules, suggesting its potential for the development of new therapeutic agents. nih.gov The ability of dicyandiamide to react with amines to form biguanides is a cornerstone of its utility. nih.govbeilstein-journals.org These biguanide derivatives, in turn, are precursors to a variety of nitrogen-containing heterocycles such as 1,3,5-triazines and pyrimidines. nih.govbeilstein-journals.org

Moreover, dicyandiamide has been investigated as a prebiotic condensing reagent. nasa.gov It can facilitate the polymerization of amino acids to form dipeptides under certain conditions, suggesting a potential role in the primordial synthesis of more complex biomolecules. nasa.gov The reaction involves the activation of the amino acid, followed by nucleophilic attack to form a peptide bond. nasa.gov

Applications in Coordination Chemistry

Ligand Design and Metal Complexation Strategies

This compound and its derivatives are effective ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms. nih.govmdpi.com The molecule can exist in two tautomeric forms, each offering different coordination possibilities. mdpi.com The terminal nitrogen atoms of the amine and cyano groups, as well as the inner imine nitrogen atoms, possess lone pairs of electrons that can coordinate to metal ions. mdpi.com

The coordination chemistry of cyanoguanidine has been extensively studied with late transition metals, forming complexes with copper(I), copper(II), silver(I), and zinc(II). mdpi.com While coordination typically occurs through the terminal cyano and imine nitrogen atoms, instances of coordination involving the inner imine nitrogen have also been reported. mdpi.comlookchem.com The versatility of cyanoguanidine as a ligand allows for the design of various metal complexes with different geometries and properties. clinmedjournals.orgconicet.gov.ar Biguanides, derived from cyanoguanidine, are also excellent ligands for metal complexation and have been used to create complexes with applications in catalysis. nih.govbeilstein-journals.org

Synthesis of Transition Metal-Cyanoguanidine Complexes

A variety of transition metal complexes incorporating this compound have been synthesized and characterized. mdpi.comtandfonline.comresearchgate.net These complexes often exhibit interesting structural features and properties. For instance, four new coordination compounds with the general formula M(EIMI)₄₂, where M is Mn, Co, Ni, or Cu, EIMI is 1-ethylimidazole (B1293685), and DCA is the dicyandiamide anion, have been synthesized. tandfonline.com In these complexes, the central transition metal ion is coordinated to four 1-ethylimidazole ligands and two dicyandiamide anions, resulting in an octahedral geometry. tandfonline.com

The reaction of copper(II) and nickel(II) saccharin (B28170) complexes with dicyandiamide in methanol (B129727) leads to the addition of methanol to the nitrile group of dicyandiamide, forming 1-amidino-O-methylurea, which then coordinates to the metal centers. researchgate.net Similarly, copper(II) complexes with cyanoguanidine and o-phenanthroline have been synthesized and structurally characterized. conicet.gov.ar The synthesis of these complexes can be achieved through various methods, including reaction in aqueous solution or mechanochemical grinding. researchgate.netunibo.it

Table 1: Examples of Synthesized Transition Metal-Cyanoguanidine Complexes

| Complex | Metal Ion | Other Ligands | Reference |

| Mn(EIMI)₄₂ | Mn(II) | 1-ethylimidazole | tandfonline.com |

| Co(EIMI)₄₂ | Co(II) | 1-ethylimidazole | tandfonline.com |

| Ni(EIMI)₄₂ | Ni(II) | 1-ethylimidazole | tandfonline.com |

| Cu(EIMI)₄₂ | Cu(II) | 1-ethylimidazole | tandfonline.com |

| Cu(cnge-OCH₃)₂₂ | Cu(II) | 1-amidino-O-methylurea, saccharin | researchgate.net |

| Ni(cnge-OCH₃)₂₂·2H₂O | Ni(II) | 1-amidino-O-methylurea, saccharin | researchgate.net |

| Cu(o-phen)₂(cnge)₂·2H₂O | Cu(II) | o-phenanthroline | conicet.gov.ar |

| [Cu(o-phen)(cnge)(H₂O)(NO₃)₂] | Cu(II) | o-phenanthroline | conicet.gov.ar |

| trans-[Re(NCNC(NH₂)₂)(CNMe)(dppe)₂]A | Re(I) | Methyl isocyanide, dppe | capes.gov.br |

EIMI = 1-ethylimidazole; DCA = dicyandiamide anion; cnge = cyanoguanidine; sac = saccharin; o-phen = o-phenanthroline; dppe = 1,2-bis(diphenylphosphino)ethane

Coordination Interactions in Metal Ion Adsorption

The coordinating ability of this compound is harnessed in the development of materials for metal ion adsorption from aqueous solutions. mdpi.comresearchgate.netresearchgate.net The nitrogen-rich structure of cyanoguanidine provides multiple binding sites for metal ions. mdpi.com When incorporated into polymers like chitosan (B1678972), cyanoguanidine enhances the material's adsorption capacity for metal ions such as copper(II) and mercury(II). mdpi.comresearchgate.net

The primary mechanism for metal ion removal involves complexation, where the metal ions bind to the functional groups of the adsorbent, including the amino, imino, and cyano groups of the cyanoguanidine moiety. mdpi.com The nitrogen atoms act as the main active sites for complexation. mdpi.com The modification of chitosan with cyanoguanidine has been shown to be an effective strategy for creating efficient adsorbents for heavy metal remediation. mdpi.comresearchgate.net For example, a cyanoguanidine-modified chitosan adsorbent demonstrated an adsorption capacity of 99.05 mg/g for cupric ions. mdpi.com Similarly, a multi-cyanoguanidine modified magnetic chitosan nano-absorbent showed a maximum adsorption capacity of up to 285 mg/g for Hg(II). researchgate.net

Catalytic Applications (e.g., Organocatalysis)

This compound and its derivatives have found applications in catalysis, particularly as precursors for organocatalysts. nih.govtandfonline.comtaylorandfrancis.com Dicyandiamide is a widely used precursor for the synthesis of graphitic carbon nitride (g-C₃N₄) through thermal polymerization-condensation. nih.govtandfonline.comtaylorandfrancis.com Graphitic carbon nitride, a metal-free semiconductor, possesses amine functionalities on its framework that contribute to its catalytic activity in various chemical reactions. nih.govtandfonline.com

The addition of a small amount of dicyandiamide during the thermal condensation of urea (B33335) to produce g-C₃N₄ has been shown to significantly enhance the catalytic activity of the resulting material in Knoevenagel condensation reactions. tandfonline.com Biguanides, which are synthesized from cyanoguanidine, have also been employed as catalysts, for instance, in the transesterification of vegetable oils. nih.govbeilstein-journals.org Furthermore, dicyandiamide itself can act as a catalyst in certain systems, such as in epoxy resin curing. nih.govsjsu.edu The self-assembly of dicyandiamide-derived carbon dots, modulated by copper ions, can produce catalysts for applications like H₂O₂ sensing. researchgate.net Transition metal salts of dicyandiamide have also shown good catalytic effects on the combustion and decomposition of solid propellant oxidizers. google.com

Utilization in Materials Science (e.g., Energetic Materials, Adsorbents)

This compound, also known as dicyandiamide or cyanoguanidine, is a versatile and nitrogen-rich molecule that serves as a fundamental building block in materials science. nih.govmerckmillipore.com Its unique chemical structure, featuring cyano, imine, and amine functionalities, allows it to be a key precursor in the synthesis of a wide array of advanced materials. mdpi.com Its applications are particularly prominent in the fields of energetic materials and environmental adsorbents, where its high nitrogen content and reactive sites are highly valued.

Role in the Synthesis of Energetic Materials

This compound is a well-established starting material for the production of various energetic materials, primarily due to its high nitrogen content and ability to participate in cyclization and nitration reactions. nih.govrsc.org

One of its most significant applications is in the synthesis of nitroguanidine, a powerful but insensitive high explosive. wikipedia.org Nitroguanidine is widely used in triple-base gun propellants to reduce muzzle flash, flame temperature, and barrel erosion while maintaining high chamber pressure. wikipedia.org The manufacturing process typically involves the reaction of dicyandiamide with ammonium (B1175870) nitrate (B79036) to form guanidinium (B1211019) nitrate, which is subsequently nitrated using concentrated sulfuric acid. wikipedia.orgsciencemadness.org Research has explored different methods for this nitration, including reacting dicyandiamide with a mixture of nitric acid and sulfuric acid. sciencemadness.org

Beyond nitroguanidine, this compound serves as a precursor for other nitrogen-rich energetic compounds. It can be nitrated using mixed acids to form 1-amidino-3-nitrourea, another potential energetic material. sciencemadness.org Furthermore, it is utilized in building more complex, high-energy-density materials. For instance, it is a key reagent in the synthesis of amino-triazole skeletons, which are foundational structures for bi- or tricyclic fused-ring energetic materials. rsc.org These advanced materials are sought after for their potentially superior detonation performance and stability. mdpi.com The compound is also listed as a potential parent for organic cations in the development of novel perovskite-type energetic materials. google.com

Table 1: Energetic Materials Derived from this compound

| Precursor | Reagents | Derived Energetic Material | Application/Significance |

|---|---|---|---|

| This compound | Ammonium Nitrate, then Sulfuric/Nitric Acid | Nitroguanidine | Insensitive high explosive; component in triple-base propellants. wikipedia.orgsciencemadness.org |

| This compound | Mixed Acid (Nitric/Sulfuric Acid) | 1-Amidino-3-nitrourea | Potential energetic material. sciencemadness.org |

| This compound | Various (e.g., for cyclization) | Amino-triazole derivatives | Building blocks for high-energy-density fused-ring systems. rsc.org |

Application in the Development of Adsorbent Materials

The rich nitrogen functionality of this compound makes it an excellent candidate for synthesizing adsorbent materials designed for environmental remediation. These nitrogen atoms act as effective binding sites for various pollutants, including heavy metals and organic dyes.

A major application is in the production of graphitic carbon nitride (g-C3N4), a polymeric semiconductor, through the thermal polymerization of dicyandiamide. researchgate.netosti.gov Graphitic carbon nitride has demonstrated significant potential as an adsorbent for removing contaminants from aqueous solutions. Research has shown that g-C3N4 synthesized from dicyandiamide can effectively adsorb pollutants such as the local anesthetic drug procaine (B135) and various dyes. researchgate.net The performance of the resulting g-C3N4, including its specific surface area and pore size distribution, can be tuned by controlling the synthesis conditions. researchgate.netosti.gov

This compound is also used to chemically modify other materials to enhance their adsorption capabilities. It can be grafted onto polymer backbones like polystyrene and chitosan to create novel composite adsorbents. researchgate.netmdpi.com For example, dicyandiamide-modified polystyrene resin beads decorated with nano-Fe3O4 have been developed for the removal of mercury (Hg(II)) from water. researchgate.net The modification introduces chelating cyanoguanidine moieties that bind with the heavy metal ions.

Similarly, modifying the natural biopolymer chitosan with this compound has been shown to create highly efficacious adsorbents. mdpi.combohrium.com Cyanoguanidine-modified chitosan (CCs) has been successfully used to remove cupric ions (Cu(II)) and anionic dyes like Congo Red from aqueous solutions. mdpi.combohrium.comresearchgate.net The crosslinking of chitosan with cyanoguanidine not only enhances its chemical stability and mechanical strength but also introduces additional nitrogen-rich sites, significantly boosting its adsorption capacity. mdpi.comresearchgate.net

Table 2: Adsorption Performance of this compound-Based Materials

| Adsorbent Material | Target Pollutant | Adsorption Capacity (q_max) | Optimal Conditions (pH, Temp) | Source |

|---|---|---|---|---|

| Graphitic Carbon Nitride (from Melamine) | Acid Brilliant Red | 25,635.64 mg/g | pH 1.0 | researchgate.net |

| Cyanoguanidine-Modified Chitosan (CCs) | Cupric Ions (Cu(II)) | 99.05 mg/g (experimental) | pH 6, 25 °C | mdpi.comresearchgate.net |

| Cyanoguanidine-Modified Chitosan (CCs) | Congo Red Dye | 666.67 mg/g | Temperature dependent (increases with temp) | bohrium.com |

| Fe3O4-Polystyrene-Dicyandiamide Hybrids | Mercury (Hg(II)) | Followed Freundlich isotherm | Not specified | researchgate.net |

Advanced Characterization Techniques in Cyanoguanidine Dicyandiamide Research

Spectroscopic Analysis

Spectroscopic methods are indispensable for probing the molecular structure and bonding within 1,3-dicyanoguanidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

¹H NMR: In studies of N-aryl-N'-cyanoguanidines in deuterated dimethyl sulfoxide (B87167) ([²H₆]Me₂SO), the ¹H NMR spectra show distinct signals for the different amine protons. psu.edu For instance, in N-(4-chlorophenyl)-N'-cyanoguanidine, peaks corresponding to the different NH protons are observed, and their chemical shifts are sensitive to temperature and the presence of water. psu.edu The spectrum of N-ethyl-N'-cyanoguanidine also displays separate broad peaks for the NH and NH₂ protons, with the CH₂ signal appearing as a quintet due to coupling with the adjacent NH proton. psu.edu

¹³C NMR: The ¹³C NMR spectrum of this compound provides insight into the carbon framework of the molecule. In a study using dimethyl sulfoxide (DMSO) as the solvent, signals for the carbon atoms in the molecule were identified. kpi.ua The nitrile carbon and the guanidine (B92328) carbon resonate at distinct chemical shifts, which can be influenced by the surrounding chemical environment and any intermolecular interactions. kpi.uaspectrabase.com For example, in a study of epoxy resins cured with 1-cyanoguanidine, new resonances in the liquid-state ¹³C NMR spectrum were observed between 44 and 50 ppm, at 64 ppm, around 70 ppm, at 118 ppm, at 126 ppm, and about 162 ppm, indicating the formation of new chemical structures during the curing process. kpi.ua

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference |

| ¹H | [²H₆]Me₂SO | Varies (dependent on substitution and conditions) | psu.edu |

| ¹³C | DMSO | Signals observed between 44-162 ppm in reaction mixtures | kpi.ua |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The presence of N-H, C≡N (nitrile), and C=N (imine) groups gives rise to distinct vibrational modes. chemicalbook.comresearchgate.net

Key vibrational frequencies observed in the IR spectrum of this compound include:

N-H stretching: Typically observed in the region of 3529 cm⁻¹ and 3432 cm⁻¹. researchgate.net

C≡N stretching: A strong absorption band characteristic of the nitrile group appears around 2253 cm⁻¹. rsc.org

C=N stretching: The imine group vibration is seen at approximately 1655 cm⁻¹ or 1637 cm⁻¹. researchgate.net

N-H bending: A band around 1630 cm⁻¹ is attributed to the bending vibration of the NH₂ group. rsc.org

The positions of these bands can shift upon coordination to a metal ion, providing evidence of the mode of binding. researchgate.net For instance, in a nickel(II) complex, changes in the positions of the C≡N and NH₂ vibrational bands were used to infer the coordination of the cyanoguanidine ligand. researchgate.net

| Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** | Reference |

| N-H | Stretching | 3529, 3432 | researchgate.net |

| C≡N | Stretching | ~2253 | rsc.org |

| C=N | Stretching | ~1655, 1637 | researchgate.net |

| NH₂ | Bending | ~1630 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Organic molecules with conjugated π systems, like this compound, absorb light in the UV-Vis region, leading to π → π* transitions. jove.comlibretexts.org The wavelength of maximum absorbance (λ_max) is related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). jove.com

For this compound, the presence of the conjugated system involving the nitrile and guanidine moieties results in UV absorption. The λ_max for this compound itself has been reported, and this value can be influenced by the solvent and the presence of other chromophores in derivative compounds. nih.govmdpi.com In a study of cobalt(II) cyanoguanidine bromide complexes, the UV-Vis absorption maximum for one complex was found at 484 nm, while another structurally different complex absorbed at 505 nm, indicating a difference in their electronic environments. mdpi.com

| Compound/Complex | λ_max (nm) | Reference |

| Cobalt(II) cyanoguanidine bromide complex 1 | 484 | mdpi.com |

| Cobalt(II) cyanoguanidine bromide complex 2 | 505 | mdpi.com |

Mass Spectrometry (MS and LC-MS/MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (84.08 g/mol ). nih.govchemicalbook.com In addition to the molecular ion, fragment ions are observed, which provide structural information. Common fragments observed in the mass spectrum of this compound include ions with m/z values of 68, 67, 43, and 42. chemicalbook.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the determination of this compound in various matrices. researchgate.netshimadzu.com In LC-MS/MS analysis, the compound is first separated by liquid chromatography and then detected by tandem mass spectrometry. This method involves selecting the precursor ion (the molecular ion or a characteristic fragment) and then fragmenting it to produce product ions, which are then detected. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity. shimadzu.com For example, an LC-MS/MS method was developed for the quantification of dicyandiamide (B1669379) and melamine (B1676169) in milk powders with a limit of detection in the low ppb range. shimadzu.com

| Technique | m/z Values Observed | Reference |

| Mass Spectrometry (MS) | 84 (Molecular Ion), 68, 67, 43, 42 | chemicalbook.com |

| LC-MS/MS (Negative Ion Mode) | Precursor [M-H]⁻: 83.0363; Product Ions: 66.0089, 41.0138, 26.003 | massbank.jp |

Diffraction and Microscopic Techniques

Diffraction techniques are essential for determining the three-dimensional arrangement of atoms in a crystalline solid.

X-ray Crystallography (X-ray Crystal Diffraction) for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, the electron density distribution can be mapped, and from this, the positions of the individual atoms can be determined.

The crystal structure of this compound has been determined by X-ray diffraction. acs.org These studies have confirmed its planar structure and provided precise bond lengths and angles. Furthermore, X-ray crystallography has been instrumental in characterizing the structures of various metal complexes and derivatives of this compound.

For example, the crystal structure of a silver(I) cyanoguanidine nitrate (B79036) hydrate (B1144303) complex revealed that the silver atom is coordinated by both terminal and inner nitrogen atoms of the cyanoguanidine ligand, as well as oxygen atoms from the nitrate group. mdpi.com The compound crystallizes in the orthorhombic space group P2₁2₁2. mdpi.com In another example, the crystal structure of 2-cyanoguanidinophenytoin was determined to be a monoclinic system with the space group P2₁/c. nih.gov

| Compound | Crystal System | Space Group | Reference |

| Ag(C₂N₄H₄)NO₃·½H₂O | Orthorhombic | P2₁2₁2 | mdpi.com |

| 2-Cyanoguanidinophenytoin | Monoclinic | P2₁/c | nih.gov |

| Cobalt(II) cyanoguanidine bromide complex 1 | Triclinic | P1 | mdpi.com |

| Cobalt(II) cyanoguanidine bromide complex 2 | Triclinic | P1 | mdpi.com |

X-ray Powder Diffraction (XRD) for Crystalline Phase Analysis

X-ray Powder Diffraction (XRD) is a fundamental technique for the analysis of crystalline materials, providing detailed information about their crystallographic structure and phase composition. lucideon.com This non-destructive method relies on the principle of Bragg's Law, where constructive interference occurs when X-rays are diffracted by the crystalline lattice of a material, resulting in a unique diffraction pattern. utah.edu This pattern serves as a fingerprint for the material's crystalline phases.

Furthermore, XRD is crucial for assessing the purity of a sample by detecting the presence of other crystalline phases. For semi-crystalline or amorphous materials, XRD patterns exhibit broad humps, known as amorphous halos, which can be used to quantify the degree of crystallinity. utah.edu The integration method, which compares the area under the crystalline peaks to the total area under the pattern, allows for the calculation of the percentage of crystalline and amorphous content. utah.edu

Table 1: Applications of XRD in this compound Analysis

| Application | Description | Reference |

|---|---|---|

| Phase Identification | Identifies the specific crystalline phase of this compound and its derivatives. | lucideon.com |

| Structure Determination | Elucidates the crystal structure, including unit cell dimensions and space group. | mdpi.com |

| Purity Assessment | Detects the presence of crystalline impurities in a sample. | iza-structure.org |

| Crystallinity Measurement | Quantifies the percentage of crystalline material in a sample. | utah.edu |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide high-resolution morphological and structural information about materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is utilized to examine the surface topography and morphology of this compound crystals and its formulations. In a study of a cyanoguanidine-modified chitosan (B1678972) composite, SEM images revealed the aggregation of particles in the range of 100–500 nm. nih.gov

Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of internal structures. mdpi.com For irregularly shaped particles like fibers and crystals, TEM can determine particle size distribution for diameter, length, and width. measurlabs.com Cross-sectional TEM analysis, often coupled with techniques like focused ion beam (FIB) milling, allows for high-resolution imaging of the internal structure of materials. measurlabs.com While specific TEM studies focusing solely on the internal structure of pure this compound are not prevalent in the provided results, the technique is widely applied in materials science to characterize microstructures, and its application has been noted in the analysis of amorphous films containing related compounds. govinfo.gov

Table 2: Comparison of SEM and TEM in Materials Characterization

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) | Reference |

|---|---|---|---|

| Principle | Scans a focused electron beam over a surface to create an image. | Transmits a beam of electrons through a thin specimen to form an image. | mdpi.com |

| Information Obtained | Surface topography, morphology, composition. | Internal structure, crystallography, morphology. | mdpi.com |

| Resolution | Typically lower than TEM. | Atomic resolution is possible. | mdpi.com |

| Sample Preparation | Relatively simple, often requires a conductive coating. | Complex, requires very thin specimens (typically <100 nm). | measurlabs.com |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound. nih.gov It is frequently employed for the determination of this compound as an impurity in pharmaceutical products, particularly in metformin (B114582) hydrochloride formulations. ptfarm.plsigmaaldrich.comnih.gov

Various HPLC methods have been developed, often utilizing reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns. scientificlabs.iecabidigitallibrary.org A common approach involves using a C18 or a specialized silica-based column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) dihydrogen phosphate (B84403) or ammonium acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ptfarm.plnih.govsigmaaldrich.com Detection is typically achieved using a UV detector at wavelengths ranging from 200 nm to 232 nm. ptfarm.plnih.govsielc.com

For instance, one method for the simultaneous determination of metformin and 1-cyanoguanidine uses a Nova-Pak silica (B1680970) column with a mobile phase of ammonium dihydrogen phosphate buffer and methanol (21:79, v/v) and UV detection at 232 nm. nih.gov Another HILIC method separates metformin and its impurities, including cyanoguanidine and melamine, on a SeQuant® ZIC®-HILIC column with a mobile phase of ammonium acetate (B1210297) and acetonitrile (15:85, v/v) and UV detection at 218 nm. sigmaaldrich.com The choice of the stationary phase and mobile phase composition is critical for achieving optimal separation and resolution from other components in the sample matrix. ekb.eg

Table 3: Exemplary HPLC Methods for this compound Analysis

| Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| Primesep 100 RP mixed-mode cation-exchange | Acetonitrile and water with phosphoric acid buffer | UV at 200nm and 220nm | Separation of dicyandiamide, 1,2,4-triazole (B32235), and 3-methylpyrazole | sielc.com |

| Nova-Pak silica | Ammonium dihydrogen phosphate buffer and methanol (21:79, v/v) | UV at 232 nm | Determination of metformin hydrochloride and 1-cyanoguanidine in tablets | nih.gov |

| SeQuant® ZIC®-HILIC | 10 mM ammonium acetate and acetonitrile (15:85, A:B) | UV at 218 nm | Analysis of metformin and impurities cyanoguanidine and melamine | sigmaaldrich.com |

| Dionex IonPac™ CS16 cation exchange | 18 mmol methanesulfonic acid aqueous solution | UV at 205 nm | Detection of dicyandiamide in cyanamide (B42294) solution | google.com |

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) has emerged as a powerful and efficient technique for the separation and quantification of this compound, particularly in the context of pharmaceutical impurity profiling. researchgate.net CZE separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field. researchgate.net This technique offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. researchgate.net

CZE has been successfully applied to the simultaneous analysis of metformin and its impurity, this compound. sigmaaldrich.comscientificlabs.ie A validated stability-indicating CZE method allows for the quantification of metformin and its major impurity in pharmaceutical formulations. sigmaaldrich.comscientificlabs.ie The separation is typically achieved in an untreated fused-silica capillary with a background electrolyte, such as a borate (B1201080) buffer, at a specific pH. researchgate.net The applied voltage and capillary temperature are optimized to achieve the best separation. researchgate.net CZE methods can provide resolution comparable to or even higher than some chromatographic techniques. lcms.cz

Derivatization Strategies for Enhanced Analytical Performance

Chemical Derivatization for LC-MS Sensitivity and Selectivity

For guanidino compounds like this compound, derivatization can be crucial for achieving low detection limits. researchgate.net While direct analysis of this compound by LC-MS is possible, derivatization can significantly boost the signal, especially in complex matrices. analytice.com